molecular formula C26H22N4O3S B2391558 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207042-68-9

3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2391558
CAS No.: 1207042-68-9
M. Wt: 470.55
InChI Key: HMACVLGBPFNUFY-UHFFFAOYSA-N
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Description

This product is the chemical entity 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, provided as a high-grade material for research and development purposes. The compound features a complex molecular architecture that incorporates a quinazoline-2,4-dione core, a 3,4-dimethylphenyl group, and a 1,2,4-oxadiazole unit linked to a (methylthio)benzene ring. This specific structural combination suggests potential for investigation in various scientific fields, particularly in medicinal chemistry and drug discovery, where such motifs are often explored . Researchers may be interested in evaluating its biological activity, optimizing its properties, or using it as a key intermediate in synthetic pathways. The precise mechanism of action, specific research applications, and full pharmacological profile are compound-specific and must be established by the investigating researcher. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-16-8-11-19(14-17(16)2)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-33-23)18-9-12-20(34-3)13-10-18/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMACVLGBPFNUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazoline core through a cyclization reaction involving anthranilic acid derivatives. The oxadiazole ring can be introduced via a cyclization reaction between a hydrazide and a carboxylic acid derivative. The final step involves the coupling of the quinazoline and oxadiazole intermediates under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Oxadiazole Formation

The 1,2,4-oxadiazole ring is formed via cyclization of disemicarbazide derivatives with phenyl isocyanate in ethanol under reflux. This reaction produces 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione intermediates, which are further functionalized to incorporate the methylthio group .

Alkylation and Functionalization

N-alkylation introduces the butyl group at the 3-position of the quinazoline core. This step uses alkyl halides (e.g., ethyl chloroacetate) in DMF with potassium carbonate, ensuring selective alkylation at the nitrogen center. The methylthio-substituted phenyl group is attached via a methyl linkage to the oxadiazole moiety, achieved through nucleophilic substitution or cross-coupling reactions.

Oxadiazole Cyclization

The cyclization mechanism involves nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon of the isocyanate, forming a tetrahedral intermediate. Subsequent elimination of phenyl isocyanate generates the aromatic oxadiazole ring .

Quinazoline Alkylation

The alkylation proceeds via a two-step mechanism: (1) deprotonation of the quinazoline nitrogen by potassium carbonate, (2) nucleophilic substitution with the alkyl halide to form the N-alkylated product.

Reaction Conditions and Reagents

Reaction TypeKey ReagentsConditionsProduct/Outcome
Quinazoline AlkylationEthyl chloroacetate, K₂CO₃DMF, RT, 24 hN-alkylated quinazoline
Oxadiazole CyclizationPhenyl isocyanateEthanol, reflux, 12 hOxadiazole-fused quinazoline
HydrazinolysisHydrazine hydrateEthanol, reflux, 18 hHydrazide intermediates
FunctionalizationAlkyl halides, K₂CO₃DMF, RT, 12 hMethylthio-substituted phenyl

Comparison with Analogues

CompoundStructural FeaturesKey Reaction Pathway
2-(4-Methylthio)phenylquinazolineQuinazoline + methylthio groupDirect alkylation
3-(4-Methoxyphenyl)-1,2,4-oxadiazoleOxadiazole + methoxy groupCyclization with isocyanate
4-(Dimethylamino)quinazolineQuinazoline + dimethylaminoAlkylation with amine reagents

Scientific Research Applications

3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Comparison with Analogues

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Quinazoline-2,4-dione 3-(3,4-dimethylphenyl); 1-(oxadiazole-methyl-(4-methylthiophenyl)) Hypothetical: Antimicrobial, Anticancer*
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-thieno[2,3-d]pyrimidine-2,4-diones Thieno[2,3-d]pyrimidine-2,4-dione Oxadiazole-phenyl; benzyl groups Antimicrobial
SAHA (Vorinostat) Hydroxamic acid HDAC inhibitor (anticancer)
3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-1,2,4-triazoles 1,2,4-Triazole Varied aryl groups Antinociceptive, Anticancer

*Hypothetical activities based on structural analogs.

Key Observations:

Core Heterocycle Influence: Quinazoline-diones (target compound) and thieno[2,3-d]pyrimidine-diones () share a dione scaffold, which is critical for hydrogen bonding with biological targets like kinases or HDACs . The thienopyrimidine derivatives demonstrated antimicrobial activity when linked to oxadiazole groups, suggesting the target compound’s oxadiazole substituent may confer similar properties . 1,2,4-Triazoles () exhibit antinociceptive and anticancer activities, but their lack of an oxadiazole moiety may reduce metabolic stability compared to the target compound .

This contrasts with the unsubstituted phenyl groups in ’s antimicrobial compounds, which showed moderate logP values. The 3,4-dimethylphenyl group at position 3 may sterically hinder enzymatic degradation, a feature shared with SAHA’s bulky cap group, which prolongs its HDAC inhibitory activity .

Computational Predictions :

  • Molecular docking (e.g., AutoDock Vina, ) could model the target compound’s binding to HDACs or microbial enzymes, leveraging its oxadiazole and quinazoline motifs. For example, SAHA’s similarity to aglaithioduline (~70% Tanimoto coefficient) correlated with shared HDAC inhibition ; analogous similarity indexing might predict the target compound’s activity.

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

The structure of the compound features a quinazoline core substituted with a 3,4-dimethylphenyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from substituted isatoic anhydrides and includes processes such as amidation and cyclization .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound under review has been evaluated for its activity against various bacterial strains:

  • Antibacterial Effects : The compound was tested against Gram-positive and Gram-negative bacteria. Notably, it exhibited moderate antibacterial activity with inhibition zone values ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were reported at approximately 70-80 mg/mL for these strains.

Table 1: Antimicrobial Activity of the Compound

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus10 - 1275
Escherichia coli10 - 1280
Candida albicans1177

Anticancer Activity

The anticancer properties of quinazoline derivatives have also been explored. The compound demonstrated limited toxicity towards human cancer cell lines in vitro:

  • Cell Viability Studies : In assays involving K562 (leukemia) and HeLa (cervical carcinoma) cells, the compound showed IC50 values ranging from 100 to 400 µM, indicating moderate cytotoxic effects . Importantly, it was less toxic to normal endothelial cells (HUVEC), suggesting a potential therapeutic window.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
K562100 - 400
HeLa>400
HUVEC>400

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It is believed to inhibit bacterial enzymes crucial for cell wall synthesis, contributing to its antibacterial effects. Additionally, its anticancer activity may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study conducted on various quinazoline derivatives found that modifications at the quinazoline core significantly enhanced antibacterial activity. The incorporation of oxadiazole rings was particularly effective in increasing potency against resistant strains .
  • Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of related compounds indicated that structural variations influenced their efficacy against cancer cell lines. Compounds with alkylamine chains showed limited anti-cancer activity but were less toxic to normal cells .

Q & A

Basic: What synthetic routes are recommended for high-purity synthesis of this compound?

Methodological Answer:
The compound is synthesized through a multi-step process involving cyclocondensation and alkylation. Key steps include:

  • Cyclocondensation : Reacting N’-benzoyl derivatives with phosphorus oxychloride under reflux to form intermediate oxadiazole rings .
  • Alkylation : Introducing substituents via alkylation with benzyl chlorides or oxadiazole-containing chlorides in solvents like DMF, using bases such as K₂CO₃ .
  • Purification : Post-synthesis purification via column chromatography or recrystallization in ethanol to achieve >95% purity. Reaction progress is monitored using TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., methylthio group at δ 2.5 ppm in ¹H NMR; quinazoline carbonyls at ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 487.15 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹; oxadiazole C-N at 1540 cm⁻¹) .

Advanced: How to design structure-activity relationship (SAR) studies to enhance pharmacological properties?

Methodological Answer:

  • Substituent Variation : Replace methylthio or dimethylphenyl groups with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess effects on bioactivity .
  • Bioassay Panels : Test analogs against enzyme targets (e.g., CYP450 isoforms) and cell lines (e.g., HCT-116 for anticancer activity) to correlate substituents with potency .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II .

Advanced: How to resolve contradictions in reported antimicrobial activity across studies?

Methodological Answer:

  • Standardized Assays : Use CLSI/M07-A9 guidelines for MIC determination to minimize variability in bacterial strains (e.g., S. aureus ATCC 29213) .
  • Solubility Optimization : Address discrepancies by testing compounds in DMSO/PBS mixtures to ensure consistent bioavailability .
  • Mechanistic Profiling : Compare time-kill kinetics and membrane disruption assays (e.g., SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like protease inhibition using Z-Gly-Gly-Arg-AMC substrate) .
  • Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells to evaluate IC₅₀ values .
  • Antimicrobial Disk Diffusion : Zone of inhibition measurements against Gram-positive/-negative panels .

Advanced: How to employ computational modeling for target interaction prediction?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., EGFR kinase) with Glide SP/XP protocols .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond occupancy .
  • QSAR Modeling : Develop 2D/3D-QSAR models using MOE to correlate substituent descriptors (e.g., logP, polar surface area) with activity .

Basic: What stability considerations apply under varying pH/solvent conditions?

Methodological Answer:

  • pH Stability : Perform forced degradation studies (pH 1–13, 37°C) with HPLC monitoring. The compound degrades >20% at pH <3 due to quinazoline ring hydrolysis .
  • Solvent Compatibility : Solubility is highest in DMSO (>50 mg/mL) but <1 mg/mL in aqueous buffers; use co-solvents (e.g., PEG-400) for in vivo studies .

Advanced: How to analyze metabolic pathways and degradation products?

Methodological Answer:

  • LC-MS/MS Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites (e.g., hydroxylation at C7, glutathione adducts) .
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track distribution and degradation in in vitro systems .
  • Degradant Isolation : Use preparative HPLC to isolate oxidative degradants (e.g., sulfoxide formation) and characterize via NMR .

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